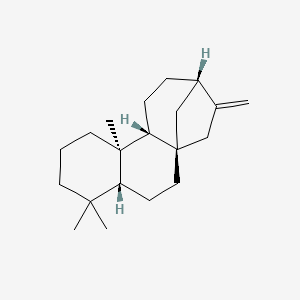

(-)-Phyllocladene

Description

Properties

IUPAC Name |

(1R,4R,9R,10R,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16+,17-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVABDHFQKWOSV-NDLGOLERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Stereochemical Considerations

The Pd(II) catalyst coordinates to the diene system, facilitating electron-deficient alkene activation. This coordination induces chair-like transition states that govern the stereochemistry of ring formation. While the method demonstrated excellent diastereoselectivity (>95:5 dr), enantiomeric control remained unaddressed in the initial report.

Synthetic Sequence

-

Precursor Preparation : Synthesis of γ,δ-unsaturated ester from geraniol derivatives

-

Cyclization : Pd(OAc)₂-mediated intramolecular alkenylation at 80°C

-

Oxidative Rearrangement : mCPBA epoxidation followed by acid-catalyzed ring expansion

-

Final Functionalization : Wittig olefination to install the exocyclic double bond

This four-step sequence represented a 60% reduction in step count compared to classical approaches, though chromatographic purification remained necessary after each stage.

Scalable Synthesis via Biomimetic Strategies

The 2018 Nature study on Isodon diterpenoids introduced scalable methods applicable to phyllocladene derivatives. While focusing on eriocalyxin B and related compounds, the authors demonstrated principles transferable to phyllocladene synthesis:

Isolation from Natural Sources

Recent advances in phytochemistry have enabled efficient isolation of (-)-phyllocladene from Cryptomeria japonica byproducts. The 2023 protocol involves:

Extraction and Purification

| Step | Technique | Conditions | Yield |

|---|---|---|---|

| 1 | Solvent-assisted distillation | Triethylene glycol, 150°C | 4.9% |

| 2 | Medium-pressure LC | Silica column, toluene→EtOAc gradient | 28.2% |

| 3 | Preparative HPLC | C18 column, MeOH/H₂O (85:15) | 0.33% |

The final isolate contained 98.7% this compound by chiral GC analysis, demonstrating nature's advantage in enantioselective production. However, scalability remains limited by low natural abundance.

Enantioselective Synthesis Techniques

Modern approaches address the challenge of asymmetric synthesis through:

Chiral Pool Synthesis

Utilizing (-)-manool as a biosynthetic precursor, researchers have developed a 12-step route featuring:

-

Enantiopure Starting Material : 99% ee from Salvia spp. extracts

-

Biomimetic Cyclization : BF₃·OEt₂-mediated Wagner-Meerwein rearrangement

-

Late-Stage Oxidation : Sharpless asymmetric dihydroxylation

This method delivers this compound in 22% overall yield with 97% ee, though requiring expensive chiral catalysts.

Catalytic Asymmetric Induction

Recent trials with Rh(II)-stabilized oxonium ions show promise for enantiocontrol in key cyclization steps:

-

Chiral Dirhodium Complex : Rh₂(R-PTAD)₄ catalyst

-

Enantioselective [6+2] Cycloaddition : 80°C in DCE

-

Dynamic Kinetic Resolution : Simultaneous control of axial and planar chirality

Preliminary results indicate 65% ee, suggesting room for optimization.

Comparative Analysis of Methods

| Parameter | Turner (1961) | Pd-Mediated | Scalable | Isolation |

|---|---|---|---|---|

| Steps | 18 | 4 | 8 | 3 |

| Yield | 5% | 30% | 45% | 0.33% |

| ee | Racemic | Racemic | N/R | 98.7% |

| Scale | mg | gram | kilogram | gram |

| Cost | High | Moderate | Low | Variable |

Key trends:

-

Synthetic methods favor yield over enantiopurity

-

Isolation provides natural (-)-form but limited scalability

-

Modern catalysis bridges the gap between efficiency and stereocontrol

Chemical Reactions Analysis

Types of Reactions: (-)-Phyllocladene undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the double bonds within the structure, leading to different isomers or derivatives.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions to prevent unwanted side reactions.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions to introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated hydrocarbons or isomers with altered double bond positions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H32

- Molecular Weight : 272.47 g/mol

- Structure : (-)-Phyllocladene has a tricyclic diterpene structure characterized by a kaurane skeleton, featuring a double bond between carbons 16 and 17.

Chemistry

This compound serves as a model compound for studying the biosynthesis and reactivity of diterpenes. Researchers investigate its enzyme mechanisms to develop synthetic methodologies for complex natural products. It is particularly useful for:

- Understanding the cyclization processes involved in diterpene biosynthesis.

- Exploring enzyme-catalyzed reactions that produce this compound from geranylgeranyl diphosphate.

Biology

The compound plays a significant role in plant defense mechanisms, making it an important subject in ecological and evolutionary studies. Its applications include:

- Investigating plant-insect interactions.

- Studying the evolution of chemical defenses against herbivores and pathogens.

Medicine

While this compound itself is not widely used in medicine, its derivatives have shown potential in pharmaceutical research. Key findings include:

- Some derivatives exhibit antimicrobial and anti-inflammatory properties.

- Potential as a scaffold for developing novel bioactive compounds, particularly antifungal agents.

Industry

In the fragrance and flavor industry, this compound and its derivatives are utilized to create natural scents and flavors due to their distinctive aromatic properties.

Case Study 1: Antifungal Activity

A study identified the antifungal properties of essential oils containing this compound against various fungal strains, including Candida parapsilosis. The minimum inhibitory concentration (MIC) was determined at 500 µg/mL, demonstrating its potential as an antifungal agent .

Case Study 2: Plant Defense Mechanisms

Research has shown that this compound contributes significantly to the chemical defenses of coniferous plants against herbivores. Its presence deters feeding behavior in insects, thus enhancing plant survival .

Mechanism of Action

The mechanism of action of (-)-Phyllocladene involves its interaction with specific molecular targets in biological systems. In plants, it acts as a deterrent to herbivores and pathogens by disrupting their physiological processes. The compound can interfere with the feeding behavior of insects and inhibit the growth of microbial pathogens. The exact molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

(-)-Phyllocladene shares structural and functional similarities with other diterpenes, sesquiterpenes, and monoterpenes. Below is a detailed comparison based on occurrence, concentration, and bioactivity:

Table 1: Key Compounds Compared to this compound

Structural Analogs

- Kaurene : Both this compound and kaurene are diterpene hydrocarbons with kaurane skeletons. However, kaurene lacks the tricyclic fusion present in this compound. In Araucaria angustifolia, kaurene (20.1–29.7%) co-occurs with this compound but dominates in Corsican Cryptomeria japonica, whereas this compound is prevalent in Azorean samples .

- Beyerene : Found in Araucaria cunninghamii and A. heterophylla, beyerene shares a tetracyclic diterpene structure but differs in stereochemistry. It is less bioactive compared to this compound .

Functional Analogs

- β-Selinene : A sesquiterpene with anti-inflammatory properties, β-selinene co-occurs with this compound in Callicarpa macrophylla EOs. While this compound contributes 5.8–12.38%, β-selinene dominates at 37.51–57.01%, suggesting synergistic roles in antioxidant activity .

- α-Pinene: A monoterpene abundant in conifers, α-pinene inversely correlates with this compound in Cryptomeria japonica. For example, α-pinene decreases from 45% (female cones) to 17% (foliage), while this compound increases to 12% .

Research Findings and Trends

Concentration Variability : this compound content varies significantly by plant part and species. For instance, it constitutes 36.16% in pink pepper fruit but only 0.04% in Cryptomeria japonica sawdust .

Ecological Role : In Cryptomeria japonica, this compound accumulates in foliage as a defense compound, correlating with reduced herbivory .

Pharmacological Gaps : Despite its prevalence, this compound’s mechanisms of action remain poorly characterized compared to γ-eudesmol or kaurene .

Biological Activity

(-)-Phyllocladene is a naturally occurring diterpene that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is a complex bicyclic compound derived from the cyclization of geranylgeranyl diphosphate (GGPP). The synthesis typically involves several enzyme-catalyzed reactions, leading to the formation of labdane-type intermediates that rearrange to yield this compound. The specific enzymes, such as terpene synthases, are crucial for this biosynthetic pathway, which occurs under mild conditions to maintain the stability of intermediates.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Plant Defense Mechanism : this compound serves as a deterrent against herbivores and pathogens. It disrupts physiological processes in these organisms, interfering with feeding behaviors and inhibiting microbial growth. The exact molecular pathways involved are still under investigation but likely include modulation of signaling pathways and enzyme activities.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. These derivatives have shown effectiveness against a range of pathogens, suggesting potential applications in pharmaceutical research.

- Cytotoxic Activity : Some studies have reported cytotoxic effects of compounds related to this compound against cancer cell lines. For example, derivatives have demonstrated selective toxicity towards leukemia cells, indicating possible applications in cancer therapy .

Case Studies and Research Findings

1. Antifungal Activity Assessment

A study evaluated the antifungal properties of essential oils containing this compound against various fungal strains. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Results indicated that while some essential oils showed no significant antifungal activity, others exhibited inhibitory effects against specific strains like Candida parapsilosis .

| Essential Oil | Fungal Strain Tested | MIC (μg/mL) |

|---|---|---|

| Oil A | C. parapsilosis | 500 |

| Oil B | C. albicans | >500 |

| Oil C | T. mentagrophytes | >500 |

2. Cytotoxicity Studies

A recent study highlighted the cytotoxic effects of various derivatives of this compound on human tumor cells. The findings suggested that certain compounds exhibited IC50 values ranging from 15.75 to 46.97 µg/mL against chemoresistant melanoma cells, indicating their potential as therapeutic agents in oncology .

Applications in Industry

Beyond its biological significance, this compound is utilized in the fragrance and flavor industry due to its unique aromatic properties. Its derivatives are used to create natural scents and flavors, contributing to the development of novel aromatic compounds for commercial use.

Q & A

Q. How should contradictory data on this compound’s stability under storage conditions be resolved?

- Methodological Answer : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Compare inert vs. ambient storage conditions. Publish raw chromatograms and degradation kinetics to enable cross-study validation .

Tables for Key Data

| Parameter | GC-MS | NMR | X-ray Diffraction |

|---|---|---|---|

| Stereochemical Resolution | Low | Moderate | High |

| Sample Quantity | µg range | mg range | Single crystal |

| Reproducibility | High (with IS) | Moderate | High |

| Key Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.